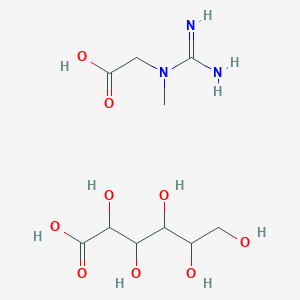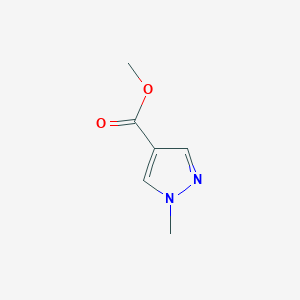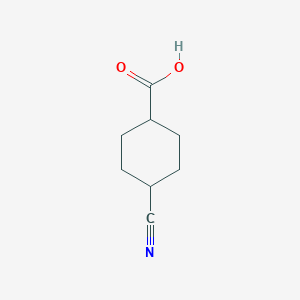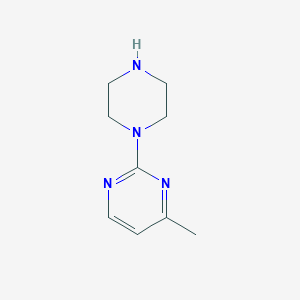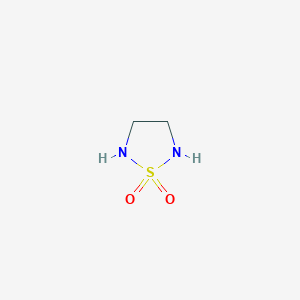
1,2,5-Tiadiazolidina 1,1-dióxido
Descripción general
Descripción
1,2,5-Thiadiazolidine 1,1-dioxide belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety . It has been reported that 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase .
Synthesis Analysis
The synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide involves several steps. Starting from proteogenic amino acids, the process includes reduction, carbamoylation-sulfamoylation, intermolecular cyclization via the Mitsunobu reaction, and acylation . Another method involves the reaction of sulfuryl chloride with 2-chloroethylamine or 3-chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with K2CO3 in DMSO .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazolidine 1,1-dioxide has been studied extensively. An overview of all currently known structures containing the 1,2,5-thiadiazole 1,1-dioxide motif (including the anions radical species) is provided according to the Cambridge Structural Database search . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .
Chemical Reactions Analysis
The chemical reactions of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound has been found to undergo various reactions, including mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds . Other reactions include the addition of alpha-diamines, such as ethylendiamine and o-phenylendiamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,5-Thiadiazolidine 1,1-dioxide have been studied. The compound is known for its reactivity, physicochemical properties, and main uses in chemistry and material sciences .
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
Este compuesto ha sido estudiado por su potencial como inhibidor de la corrosión de metales en ambientes ácidos. La investigación publicada en el New Journal of Chemistry indica que los derivados del 1,2,5-Tiadiazolidina S,S-dióxido pueden proteger el acero dulce en soluciones de ácido sulfúrico .
Electrónica Orgánica
Moléculas orgánicas como el 1,2,5-Tiadiazol 1,1-dióxido están a la vanguardia de las aplicaciones modernas en tecnología. Se utilizan en OLED, materiales orgánicos conductores y baterías debido a sus propiedades únicas que satisfacen las exigentes necesidades tecnológicas .
Propiedades Antimicrobianas
Los estudios han demostrado que los N,N’-Sustituidos 1,2,5 Tiadiazolidina 1,1-Dióxidos exhiben propiedades antimicrobianas. Esto los hace valiosos para la investigación en el desarrollo de nuevos agentes antimicrobianos .
Síntesis de Compuestos Heterocíclicos
El compuesto se utiliza en la síntesis de nuevos compuestos heterocíclicos. Se ha desarrollado un método de síntesis eficiente en un solo recipiente para los derivados de N-(fenil sustituido)-1,2,5-tiadiazolidina-2-carboxamida 1,1-dióxido .
Safety and Hazards
Safety measures for handling 1,2,5-Thiadiazolidine 1,1-dioxide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Análisis Bioquímico
Biochemical Properties
1,2,5-Thiadiazolidine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine-protein phosphatase non-receptor type 1, influencing its activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
1,2,5-Thiadiazolidine 1,1-dioxide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the regulation of serotonin levels by acting as an agonist of the 5-HT ID receptor . This modulation can lead to changes in cellular responses and overall cell behavior.
Molecular Mechanism
The molecular mechanism of 1,2,5-Thiadiazolidine 1,1-dioxide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are crucial for understanding the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,5-Thiadiazolidine 1,1-dioxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular functions . Long-term effects observed in in vitro or in vivo studies include alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 1,2,5-Thiadiazolidine 1,1-dioxide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Understanding the dosage threshold is crucial for its safe and effective use.
Metabolic Pathways
1,2,5-Thiadiazolidine 1,1-dioxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,5-Thiadiazolidine 1,1-dioxide within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is important for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
1,2,5-Thiadiazolidine 1,1-dioxide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, influencing its overall biochemical effects.
Propiedades
IUPAC Name |
1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBZIZGMAVRJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440245 | |
| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5823-51-8 | |
| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,2,5-Thiadiazolidine 1,1-dioxide is a five-membered heterocyclic compound containing a sulfonyl group. Its molecular formula is C2H4N2O2S, and its molecular weight is 124.14 g/mol. [] While specific spectroscopic data varies based on substitutions, these compounds are commonly characterized by IR, NMR, and mass spectrometry. [, ]
A: The cyclic structure of 1,2,5-Thiadiazolidine 1,1-dioxides, particularly when substituted with chiral groups, allows them to mimic the conformational restrictions found in dipeptides. This property makes them valuable tools in peptidomimetic research. [, ]
A: Yes, several synthetic approaches have been developed. One common method involves reacting sulfamide with a suitable diamine, such as trimethylenediamine. [] Another method utilizes the reaction of α-amino acid esters with chlorosulfonyl isocyanate. [] More specialized methods employ the Mitsunobu reaction. [, ]
A: The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrogen atoms, impacting their nucleophilicity and making them less basic. [] This property can be exploited for various chemical transformations. For example, it facilitates the N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides using copper catalysts. []
A: Chiral centers within the molecule, often derived from starting amino acids, can significantly influence biological activity. The development of stereoselective syntheses is crucial for obtaining enantiomerically pure compounds. [, ] These chiral derivatives can be further converted into valuable chiral building blocks, such as unsymmetrical vicinal diamines. []
ANone: Yes, research indicates that certain derivatives exhibit biological activity:
- Antibacterial activity: Studies have investigated the antibacterial effects of 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides on various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. []
- Antiviral activity: Aminopyridyl 1,2,5-thiadiazolidine 1,1-dioxide derivatives have shown promising antiviral activity against Enterovirus 71 (EV71), the causative agent of Hand, Foot, and Mouth Disease. []
- Enzyme inhibition: Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides have demonstrated potential as mechanism-based inhibitors of human leukocyte elastase and cathepsin G. []
A: One notable limitation is the potential decrease in anticonvulsant activity when the central carbonyl group in hydantoins is replaced by a sulfonyl moiety, as seen in 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. [] This highlights the importance of careful structural modifications and their impact on desired biological activities.
ANone: Future research could focus on:
A: Various analytical techniques are employed, including:* X-ray crystallography: Used to determine the crystal structure of synthesized compounds. [, ]* NMR spectroscopy (1H, 13C, 31P): Used to confirm the structure and purity of synthesized compounds. [, ]* Mass spectrometry: Employed to determine molecular weight and identify fragments. []* Infrared spectroscopy: Used to characterize functional groups present in the molecule. []
A: Yes, computational methods, like molecular modeling and docking studies, can help predict interactions with biological targets. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies can be conducted to analyze the relationship between the structure of 1,2,5-Thiadiazolidine 1,1-dioxide derivatives and their biological activities. [, , ] This information can guide the design of new and more potent derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)


